molecular formula C12H8BrFN4O2 B8387782 3-(5-Bromo-2-fluorobenzoylamino)pyrazine-2-carboxamide

3-(5-Bromo-2-fluorobenzoylamino)pyrazine-2-carboxamide

Cat. No. B8387782
M. Wt: 339.12 g/mol
InChI Key: JUPHWYXRCBFFCR-UHFFFAOYSA-N
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Patent
US09290502B2

Procedure details

A mixture of 3-(5-bromo-2-fluorobenzoylamino)pyrazine-2-carboxylic acid methyl ester 102 (2.6 g, 7.34 mmol) and NH4OH (15 mL) in ethanol (50 mL) was heated at reflux for 10 min. Then, the reaction mixture was cooled at room temperature and the precipitate was filtered off, washed with ethanol and ether to give 2.1 g of the title product 103 as a white powder (LCMS analysis).
Name
3-(5-bromo-2-fluorobenzoylamino)pyrazine-2-carboxylic acid methyl ester
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([NH:11][C:12](=[O:21])[C:13]2[CH:18]=[C:17]([Br:19])[CH:16]=[CH:15][C:14]=2[F:20])=[N:9][CH:8]=[CH:7][N:6]=1)=O.[NH4+:22].[OH-]>C(O)C>[Br:19][C:17]1[CH:16]=[CH:15][C:14]([F:20])=[C:13]([CH:18]=1)[C:12]([NH:11][C:10]1[C:5]([C:3]([NH2:22])=[O:2])=[N:6][CH:7]=[CH:8][N:9]=1)=[O:21] |f:1.2|

Inputs

Step One
Name
3-(5-bromo-2-fluorobenzoylamino)pyrazine-2-carboxylic acid methyl ester
Quantity
2.6 g
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1NC(C1=C(C=CC(=C1)Br)F)=O
Name
Quantity
15 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with ethanol and ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)NC=2C(=NC=CN2)C(=O)N)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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